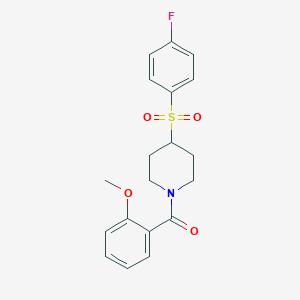

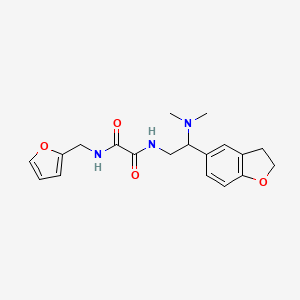

![molecular formula C25H23ClN2O2S B2528494 2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide CAS No. 450349-59-4](/img/structure/B2528494.png)

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide" is a synthetic molecule that appears to be related to various sulfonamide compounds with potential biological activity. Sulfonamides are a group of compounds known for their antibacterial properties and have been studied for their antitumor, antiviral, and opioid agonist activities. The structure of the compound suggests it may interact with biological systems through its sulfanyl and acetamide groups, which are common functional groups in pharmacologically active molecules.

Synthesis Analysis

The synthesis of related sulfonamide compounds involves multiple steps, starting from simple precursors. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves esterification, treatment with hydrazine hydrate, ring closure reactions, and final substitution at the thiol position with electrophiles . These synthetic routes are typically confirmed by spectral analysis such as IR, NMR, and mass spectrometry.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds often features a folded conformation, with aromatic rings such as the pyrimidine and phenyl rings inclined at specific angles . The presence of electronegative atoms like chlorine can influence the geometry of the molecule, affecting its biological activity. The structure of the compound likely exhibits similar conformational characteristics, which could be studied using techniques like X-ray crystallography.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions, particularly those involving their functional groups. For example, the thiol group in sulfonamides can undergo substitution reactions to yield different derivatives with potential biological activities . The acetamide group may also be involved in hydrogen bonding, which is crucial for the interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds, such as solubility, polarity, and hydrogen bonding capacity, are influenced by their molecular structure. Studies on similar compounds have used vibrational spectroscopy to characterize their vibrational signatures and have employed quantum computational approaches to understand the effects of rehybridization and hyperconjugation . The dipole moment method and quantum chemical calculations can provide insights into the preferred conformations of these molecules .

Wissenschaftliche Forschungsanwendungen

Comparative Metabolism of Chloroacetamide Herbicides

Research on chloroacetamide herbicides, including substances like acetochlor, alachlor, butachlor, and metolachlor, reveals complex metabolic pathways that lead to DNA-reactive products. These pathways involve several metabolic steps, including the production of intermediate compounds that are bioactivated to potentially carcinogenic dialkylbenzoquinone imines. Understanding these metabolic processes can inform the assessment of similar compounds' toxicological profiles and mechanisms of action (Coleman et al., 2000).

Synthesis and Antimicrobial Evaluation of Novel Acetamides

The synthesis of novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides demonstrates potential antimicrobial applications. These compounds were evaluated for their antibacterial and antifungal activities, with some showing promising results against pathogenic microorganisms. This suggests that related compounds, including the one of interest, could be explored for antimicrobial properties (Debnath & Ganguly, 2015).

Pharmacological Evaluation and Cytotoxicity Studies

N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides were synthesized and evaluated for their antibacterial and enzyme inhibition potential. These studies included molecular docking and cytotoxicity assessments, highlighting a framework for investigating related compounds' pharmacological effects and safety profiles (Siddiqui et al., 2014).

Antioxidant Properties Exploration

The study on the antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives through synthesis and evaluation methods like FRAP and DPPH suggests a route for assessing the antioxidant capabilities of related structures. Identifying compounds with antioxidant activity is crucial for developing therapeutic agents against oxidative stress-related diseases (Gopi & Dhanaraju, 2020).

Design and Synthesis for Anti-inflammatory Drugs

Research involving the synthesis and molecular docking analysis of indole acetamide derivatives for anti-inflammatory applications indicates the potential for designing targeted therapeutic agents. These studies provide a basis for exploring related compounds' interactions with biological targets and optimizing their efficacy and safety (Al-Ostoot et al., 2020).

Eigenschaften

IUPAC Name |

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClN2O2S/c1-2-30-21-13-11-20(12-14-21)27-25(29)17-31-24-16-28(23-6-4-3-5-22(23)24)15-18-7-9-19(26)10-8-18/h3-14,16H,2,15,17H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJLCSUAGUCNRBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

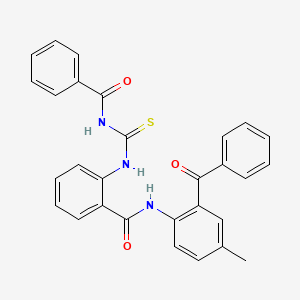

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone](/img/structure/B2528411.png)

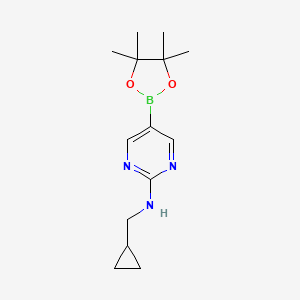

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2528412.png)

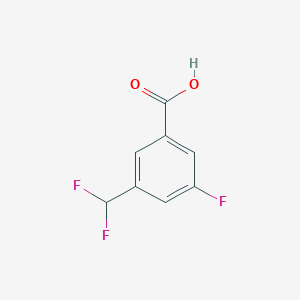

![(2E)-3-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}prop-2-enoic acid](/img/structure/B2528414.png)

![2-(3-chlorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2528417.png)

![2-{[1-(2,4-difluorophenyl)ethyl]amino}-N-ethylacetamide](/img/structure/B2528421.png)

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-anthracen-9-ylprop-2-enoate](/img/structure/B2528426.png)

![methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B2528431.png)

![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2528432.png)